Neuromedin N

Descripción general

Descripción

La neuromedina N es un neuropéptido derivado del mismo precursor polipeptídico que la neurotensina. Está compuesta por la secuencia de aminoácidos Lys-Ile-Pro-Tyr-Ile-Leu y se sintetiza principalmente en los tejidos neural e intestinal de los mamíferos . La neuromedina N juega un papel en varios procesos fisiológicos, incluyendo la hipotermia y la analgesia, a través de su interacción con los receptores acoplados a proteína G del tipo 2 de neurotensina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La neuromedina N se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción típicas incluyen el uso de reactivos de acoplamiento como HBTU (O-benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato) y bases como DIPEA (N,N-diisopropiletilamina) para facilitar la formación del enlace peptídico. Los pasos de desprotección a menudo implican el uso de TFA (ácido trifluoroacético) para eliminar los grupos protectores de los aminoácidos.

Métodos de producción industrial: La producción industrial de neuromedina N sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para mejorar la eficiencia y el rendimiento. La purificación del péptido sintetizado se logra típicamente mediante cromatografía líquida de alto rendimiento (HPLC), lo que garantiza una alta pureza y calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La neuromedina N puede sufrir varias reacciones químicas, que incluyen:

Oxidación: La neuromedina N se puede oxidar, particularmente en el residuo de tirosina, utilizando reactivos como el peróxido de hidrógeno o el yodo.

Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes, utilizando agentes como el ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos en la neuromedina N se pueden sustituir mediante mutagénesis dirigida al sitio o modificación química.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, yodo.

Reducción: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).

Sustitución: Reactivos de mutagénesis dirigida al sitio, modificadores químicos como N-etil-N’-dimetilaminopropilcarbodiimida (EDC).

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las modificaciones específicas realizadas. Por ejemplo, la oxidación de la tirosina puede conducir a la formación de ditirosina, mientras que la reducción de los enlaces disulfuro da como resultado grupos tiol libres.

Aplicaciones Científicas De Investigación

Neuromedin N (NMN) is a neuropeptide derived from the same precursor polypeptide as neurotensin, sharing similar yet distinct expression patterns and effects . It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu and is homologous to neurotensin . Both NMN and neurotensin sequences are located on the pro-neurotensin/neuromedin N precursor C-terminus and are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase . NMN is mainly synthesized in the neural and intestinal tissues of mammals . Studies in mice have shown that NMN's physiological effects include hypothermia and analgesia, resulting from the peptide's ligand association and interaction with neurotensin type 2 (NTS2) G protein-coupled receptors .

Scientific Research Applications

This compound, along with its precursor pro-neurotensin/neuromedin N (pro-NT/NMN) and related peptide neurotensin (NT), has been explored in various scientific research applications, including cancer research, metabolic studies, and hypertension risk assessment.

Cancer Research:

- Growth Stimulation: NMN, similar to NT, can stimulate the growth of certain cancer cell lines. Both NMN and NT stimulated the growth of the human pancreatic cancer cell line MIA PaCa-2 in vitro, suggesting an interaction through the same receptor .

- Tumor Marker: ProNT/NMN has potential as a specific tumor marker of small cell lung cancer .

- Bladder Cancer: Neuromedin U (NMU) overexpression can promote tumor cell growth, enhance tumor formation and metastasis, and increase tumor drug resistance in bladder cancer .

Metabolic Studies:

- Metabolic Syndrome: Pro-NT/NMN is associated with metabolic syndrome (MetS) and its components, such as dysglycemia and low high-density lipoprotein (HDL), likely due to insulin resistance .

- Food Intake Regulation: Neuromedin U participates in the regulation of food intake through the brain-gut axis .

Cardiovascular Research:

- Hypertension Risk: Pro-NT/NMN levels were investigated for association with hypertension risk, but baseline pro-NT/NMN was not associated with incident hypertension .

Radiopharmaceutical Development:

Mecanismo De Acción

La neuromedina N ejerce sus efectos principalmente mediante la unión a los receptores acoplados a proteína G del tipo 2 de neurotensina. Esta interacción desencadena una cascada de vías de señalización intracelular, lo que lleva a respuestas fisiológicas como la hipotermia y la analgesia . El mecanismo de acción del péptido implica la modulación de la liberación de neurotransmisores y la interacción con otras moléculas de señalización dentro del sistema nervioso.

Comparación Con Compuestos Similares

La neuromedina N está estrechamente relacionada con la neurotensina, compartiendo un precursor polipeptídico similar. La neuromedina N tiene efectos fisiológicos y de interacción con los receptores distintos. Otros compuestos similares incluyen:

Neurotensina: Comparte un precursor con la neuromedina N, pero tiene diferentes afinidades por los receptores y funciones fisiológicas.

Sustancia P: Otro neuropéptido involucrado en la percepción del dolor y las respuestas inflamatorias.

Péptido intestinal vasoactivo (VIP): Involucrado en la relajación del músculo liso y la vasodilatación.

La singularidad de la neuromedina N radica en sus interacciones específicas con los receptores y los efectos fisiológicos distintos que media, diferenciándola de otros neuropéptidos.

Actividad Biológica

Neuromedin N (NN) is a neuropeptide that has garnered attention due to its significant biological activities, particularly in the nervous and gastrointestinal systems. This article explores the biological activity of this compound, highlighting its physiological roles, mechanisms of action, and implications in various health conditions.

Overview and Structure

This compound is a neuropeptide derived from the precursor pro-neurotensin. It has a structure similar to neurotensin, with the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu, which is homologous to the COOH-terminal sequence of neurotensin . It is primarily synthesized in neural and intestinal tissues, indicating its potential roles in both central and peripheral signaling pathways .

Biological Functions

This compound exhibits a range of biological activities:

- Gastrointestinal Motility : this compound has been shown to induce contractile activity in the guinea pig ileum, suggesting its role as a neuromediator in gastrointestinal motility .

- Cardiovascular Effects : In animal studies, this compound has been associated with hypotensive responses, indicating a potential role in regulating blood pressure .

- Neuroendocrine Regulation : this compound influences neuroendocrine functions by modulating hormone release, particularly prolactin from the pituitary gland .

This compound exerts its effects through specific receptors, primarily the neuromedin U receptors (NMUR1 and NMUR2). These G protein-coupled receptors mediate various intracellular signaling pathways:

- Inhibition of cAMP Accumulation : this compound activates NMUR2 more effectively than NMUR1, leading to the inhibition of cAMP accumulation in cells .

- Calcium Signaling : The activation of NMURs also influences intracellular calcium levels, further affecting cellular responses related to smooth muscle contraction and neurotransmitter release .

Cardiometabolic Disorders

Research indicates that elevated levels of pro-neurotensin/neuromedin N are associated with increased risks of ischemic stroke and cognitive impairment, particularly in women. A study found that higher pro-NT/NMN levels correlated with a greater than twofold increased risk of cognitive impairment after adjusting for confounding factors such as age and sex . Additionally, pro-neurotensin has been linked to cardiovascular outcomes like coronary heart disease .

Cancer Research

This compound's role in cancer biology is under investigation. Studies have shown that it may influence tumor growth and metastasis through its effects on cell signaling pathways. For instance, pro-neurotensin expression has been observed in various cancer cell lines, including colon cancer, suggesting a potential role in tumor biology . The peptide's interaction with specific receptors may also provide therapeutic targets for cancer treatment.

Case Studies and Research Findings

Propiedades

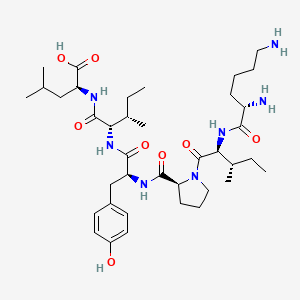

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMLVIHXZGQADB-YLUGYNJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145280 | |

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102577-25-3 | |

| Record name | Neuromedin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Neuromedin N (NN)?

A1: this compound (NN) is a hexapeptide, meaning it consists of six amino acids. It's structurally related to Neurotensin (NT), sharing a four-amino acid sequence homology at its C-terminus. []

Q2: What is the primary target of NN?

A2: NN primarily interacts with Neurotensin receptors (NTRs), specifically showing affinity for the subtype-1 NT receptor (hNTS1). [, ]

Q3: How does NN binding to NTRs affect cellular processes?

A3: NN binding activates hNTS1, similar to NT, although it demonstrates lower potency compared to NT. [] This activation can trigger various downstream effects depending on the cell type and receptor distribution.

Q4: Does NN have any effects on dopaminergic neurotransmission?

A4: Research suggests that NN might play a role in modulating dopaminergic neurotransmission. While it demonstrates less potency than NT in inhibiting dopamine-induced hyperactivity in the nucleus accumbens, NN exhibits greater potency than NT in increasing spontaneous motor activity and dopamine metabolism in various brain regions when injected into the ventral tegmental area. []

Q5: Can you explain the distinct pharmacological profiles of NN and NT despite sharing a common receptor?

A5: Although NN and NT interact with the same receptor, they undergo different metabolic processes in various brain regions. For example, NN is metabolized significantly faster than NT in the nucleus accumbens and ventral tegmental area. This difference in metabolic rates, attributed to variations in enzyme activity, likely contributes to their distinct pharmacological profiles. [, ]

Q6: What is the amino acid sequence of NN?

A6: The amino acid sequence of NN is Lysine-Isoleucine-Proline-Tyrosine-Isoleucine-Leucine. []

Q7: Does the structure of NN differ across species?

A7: While the structure of porcine NN is well-established, a related peptide, [Alanine2]-Neuromedin N, has been isolated from the African lungfish. This variant contains a single amino acid substitution (Alanine for Isoleucine) at position 2 compared to porcine NN. []

Q8: How do structural modifications impact NN activity?

A8: Studies using radiolabeled NN analogues with modifications at the α, ε1, and ε2 amino groups of [Lysine2]-Neuromedin N have provided insights into the structure-activity relationship. α-modified analogues exhibited binding properties similar to NT. In contrast, ε1- and ε2-modified analogues displayed selectivity for the GTP-sensitive fraction of NTRs, highlighting the importance of these positions for G protein coupling. []

Q9: How stable are the large precursor forms of NN compared to the mature peptide?

A9: Large this compound (large NN), a precursor form, exhibits greater resistance to degradation compared to the mature NN peptide. []

Q10: What is the significance of the increased stability of large NN?

A10: The enhanced stability of large NN suggests it might function as a long-lasting activator of hNTS1 in specific physiological and pathological conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.